Dibaclofen Urea Dicyclohexylammonium Salt
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Overview
Description
Dibaclofen Urea Dicyclohexylammonium Salt is a chemical compound known for its role as an impurity of Baclofen, a specific GABA-B receptor agonist and muscle relaxant. It is primarily used to treat spasticity . The compound has the molecular formula C45H68Cl2N4O5 and a molecular weight of 815.95.
Preparation Methods
Chemical Reactions Analysis
Dibaclofen Urea Dicyclohexylammonium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dibaclofen Urea Dicyclohexylammonium Salt has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Dibaclofen Urea Dicyclohexylammonium Salt is similar to that of Baclofen. It acts as an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons . Upon binding to GABA B receptors, the compound causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability .
Comparison with Similar Compounds
Dibaclofen Urea Dicyclohexylammonium Salt is unique due to its specific structure and role as an impurity of Baclofen. Similar compounds include:
Baclofen: A GABA-B receptor agonist used as a muscle relaxant.
Phaclofen: A peripheral and central Baclofen antagonist.
Gama-Hydroxy Baclofen: A derivative of Baclofen with similar properties.
These compounds share similar mechanisms of action but differ in their specific structures and applications.
Properties
Molecular Formula |
C45H68Cl2N4O5 |
---|---|
Molecular Weight |
815.9 g/mol |
IUPAC Name |
4-[[3-carboxylato-2-(4-chlorophenyl)propyl]carbamoylamino]-3-(4-chlorophenyl)butanoate;dicyclohexylazanium |
InChI |
InChI=1S/C21H22Cl2N2O5.2C12H23N/c22-17-5-1-13(2-6-17)15(9-19(26)27)11-24-21(30)25-12-16(10-20(28)29)14-3-7-18(23)8-4-14;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,15-16H,9-12H2,(H,26,27)(H,28,29)(H2,24,25,30);2*11-13H,1-10H2 |
InChI Key |
LTUIASMGBBPLJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC(=CC=C1C(CC(=O)[O-])CNC(=O)NCC(CC(=O)[O-])C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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